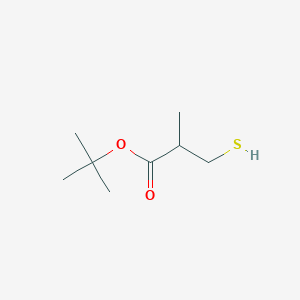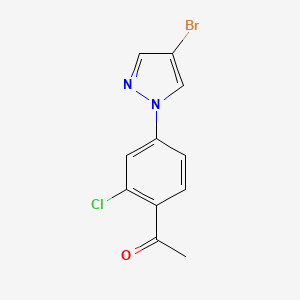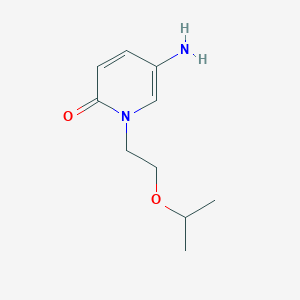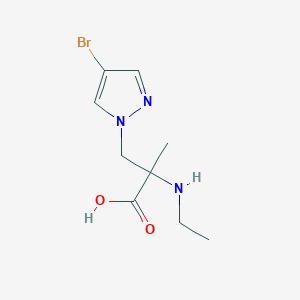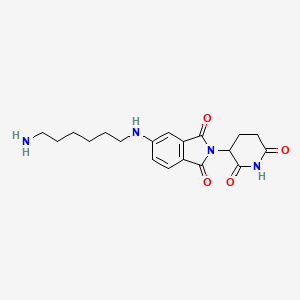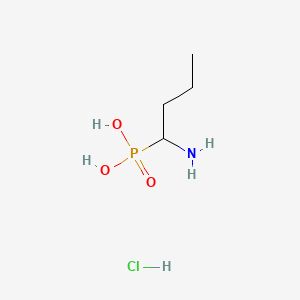![molecular formula C15H18O B13482012 1,1-Dimethyl-6-phenylspiro[3.3]heptan-2-one](/img/structure/B13482012.png)
1,1-Dimethyl-6-phenylspiro[3.3]heptan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dimethyl-6-phenylspiro[3.3]heptan-2-one is a unique organic compound characterized by its spirocyclic structure. This compound is notable for its distinctive arrangement, where a spiro carbon atom connects two rings, one of which is a phenyl ring. The molecular formula of this compound is C15H18O, and it has a molecular weight of 214.3028 .
Méthodes De Préparation
The synthesis of 1,1-Dimethyl-6-phenylspiro[3.3]heptan-2-one typically involves several steps:
Synthetic Routes: The preparation often starts with the formation of the spirocyclic core, followed by the introduction of the phenyl group and the dimethyl groups. Common reagents used in the synthesis include organometallic reagents and catalysts to facilitate the formation of the spirocyclic structure.
Reaction Conditions: The reactions are usually carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions. Solvents like tetrahydrofuran or dichloromethane are often used to dissolve the reactants and facilitate the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
1,1-Dimethyl-6-phenylspiro[3.3]heptan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The phenyl ring in the compound can undergo electrophilic aromatic substitution reactions, where substituents like nitro groups or halogens can be introduced using reagents like nitric acid or halogens in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1,1-Dimethyl-6-phenylspiro[3.3]heptan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique spirocyclic structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its derivatives may serve as lead compounds for the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,1-Dimethyl-6-phenylspiro[3.3]heptan-2-one involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors in biological systems, leading to modulation of their activity. For example, it may inhibit certain enzymes involved in metabolic pathways.
Pathways Involved: The pathways affected by the compound depend on its specific interactions with molecular targets.
Comparaison Avec Des Composés Similaires
1,1-Dimethyl-6-phenylspiro[3.3]heptan-2-one can be compared with other spirocyclic compounds:
Similar Compounds: Compounds like 6-Phenylspiro[3.3]heptan-2-one and Bicyclo[3.1.1]heptan-3-one, 2,6,6-trimethyl- share structural similarities with this compound
Uniqueness: The presence of the dimethyl groups and the phenyl ring in this compound imparts unique chemical and physical properties, making it distinct from other spirocyclic compounds.
Propriétés
Formule moléculaire |
C15H18O |
|---|---|
Poids moléculaire |
214.30 g/mol |
Nom IUPAC |
3,3-dimethyl-6-phenylspiro[3.3]heptan-2-one |
InChI |
InChI=1S/C15H18O/c1-14(2)13(16)10-15(14)8-12(9-15)11-6-4-3-5-7-11/h3-7,12H,8-10H2,1-2H3 |
Clé InChI |
KEIKOAMQTKYUTQ-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(=O)CC12CC(C2)C3=CC=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


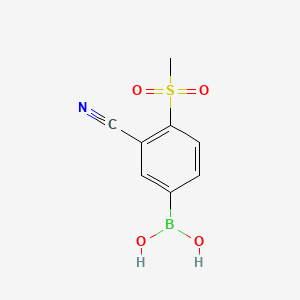
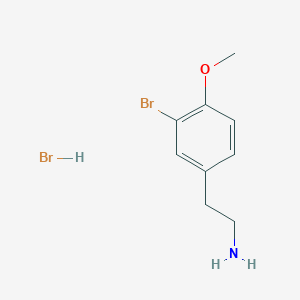
![O-[(3-bromophenyl)methyl]hydroxylamine](/img/structure/B13481936.png)
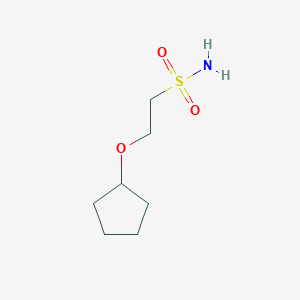
![3-(Difluoromethyl)bicyclo[1.1.1]pentane-1-sulfonyl chloride](/img/structure/B13481954.png)
![methyl 2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-1-yl]acetate](/img/structure/B13481962.png)
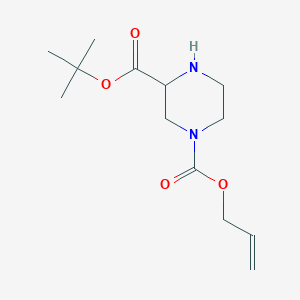
![ethyl 5-[(methylamino)methyl]-1H-1,2,4-triazole-3-carboxylate](/img/structure/B13481974.png)
